Dptip
概要
説明
DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent and selective inhibitor of sphingomyelin phosphodiesterase (N-SMase2) with an IC50 of 30 nM . It does not inhibit related enzymes such as alkaline phosphatase, phosphomonoesterase, or acid sphingomyelinase . This compound has been shown to inhibit the release of extracellular vesicles (EVs) in primary astrocyte cultures and in vivo .
Molecular Structure Analysis
The molecular formula of this compound is C21H18N2O3S . It has a molecular weight of 378.45 .Physical and Chemical Properties Analysis
This compound is a solid substance that is soluble up to 100 mM in DMSO . .科学的研究の応用
抗ウイルス活性
Dptipは、フラビウイルス複製サイクルにおいて重要な役割を果たす中性スフィンゴミエリナーゼ2(nSMase2)の強力な阻害剤として特定されています . 西ナイルウイルス(WNV)およびジカウイルス(ZIKV)に対して強力な抗ウイルス活性を示し、それぞれEC50値は0.26 µMおよび1.56 µMです .
アロステリック阻害
this compoundは、nSMase2のアロステリック阻害剤として作用します . アロステリック阻害剤は、活性部位以外の部位に結合することにより、タンパク質の活性を修飾します. 計算研究により、this compoundはnSMase2のDKスイッチをブロックできることが明らかになりました .
脂質代謝
this compoundによって阻害される酵素であるnSMase2は、脂質代謝に関与しています . nSMase2を阻害することにより、this compoundはウイルス複製に不可欠な脂質代謝に影響を与える可能性があります .
脳への浸透
this compoundは、nSMase2の脳透過性阻害剤として特定されています . これは、血脳関門を通過できることを意味し、神経系の状態の治療に役立つ可能性があります.
アストロサイト-末梢免疫コミュニケーションの調節
this compoundは、脳炎症後のアストロサイト-末梢免疫コミュニケーションを調節することがわかりました . This compoundは、アストロサイトからの細胞外小胞(EV)の放出を阻害することにより、肝臓におけるサイトカインの上昇を抑制し、脳への免疫細胞の浸潤を弱めることができます .
潜在的な治療戦略
this compoundによるnSMase2阻害を介したEV生合成の抑制は、新たな治療戦略となる可能性があります . これは、慢性炎症が存在する状態に特に役立ちます。これは、nSMase2を上方制御することが知られているためです .
作用機序
Target of Action
DPTIP primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the formation of ceramide, a required step in the formation and release of extracellular vesicles (EVs) . These EVs play a crucial role in intercellular communication underlying many physiological and pathological processes .
Mode of Action
This compound acts as a potent inhibitor of nSMase2 . It binds to nSMase2 and inhibits its activity, thereby preventing the formation of ceramide . This inhibition of ceramide formation subsequently leads to a reduction in the release of EVs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingomyelin-ceramide pathway. By inhibiting nSMase2, this compound prevents the hydrolysis of sphingomyelin to ceramide . This action disrupts the formation and release of EVs, which are involved in various physiological and pathological processes .
Pharmacokinetics
This compound has been found to be metabolically stable and capable of penetrating the brain . It exhibits poor oral pharmacokinetics, modest brain penetration, and rapid clearance . To enhance its pharmacokinetic properties, researchers have conjugated this compound to a hydroxyl-PAMAM dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP) .
Result of Action
The inhibition of nSMase2 by this compound leads to a dose-dependent reduction in the release of EVs from primary astrocyte cultures . In a mouse model of brain injury, this compound potently inhibited IL-1β-induced astrocyte-derived EV release . This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, inflammation can upregulate nSMase2 activity, thereby increasing the release of EVs . By inhibiting nSMase2, this compound can counteract this effect and reduce the impact of inflammation on intercellular communication .
Safety and Hazards
DPTIP is intended for research use only and not for human or veterinary use . In case of contact with skin or eyes, or if inhaled or swallowed, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .
将来の方向性
DPTIP has shown promise in regulating astrocyte-peripheral immune communication following brain inflammation . Future research could focus on further optimizing this compound for specific therapeutic purposes . For instance, one study mentioned the conjugation of this compound to hydroxyl-PAMAM-dendrimer nanoparticles to improve brain delivery . This approach showed robust inhibition of the spread of pTau in an AAV-pTau propagation model .
生化学分析
Biochemical Properties
DPTIP interacts with nSMase2, inhibiting its activity and subsequently reducing the release of EVs . This interaction is characterized by high potency (IC50 30 nM), selectivity, and metabolic stability .
Cellular Effects
This compound influences cell function by suppressing the biosynthesis of EVs through nSMase2 inhibition . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to nSMase2, inhibiting its activity and reducing the formation of ceramide, a required step in the formation and release of EVs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to dose-dependently inhibit EV release in primary astrocyte cultures .
Dosage Effects in Animal Models
In animal models, this compound (at 10 mg/kg IP) potently inhibited IL-1β-induced astrocyte-derived EV release .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it interacts with nSMase2 .
Transport and Distribution
It has been described as being brain penetrable .
Subcellular Localization
Given its role as an nSMase2 inhibitor, it is likely to be found in locations where nSMase2 is active .
特性
IUPAC Name |
2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVHYPSBANVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351353-48-5 | |
Record name | 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。